
1,3-Bis(4-methylfurazanyl)triazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-methylfurazanyl)triazene is a compound belonging to the class of triazenes, which are characterized by the presence of a -NNN- linkage. Triazenes have garnered significant interest due to their versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring two 4-methylfurazanyl groups attached to a triazene core, imparts distinct chemical and physical properties that make it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylfurazanyl)triazene typically involves the reaction of 4-methylfurazanyl derivatives with triazene precursors. One common method is the nucleophilic substitution reaction, where 4-methylfurazanyl halides react with triazene anions under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,3-Bis(4-methylfurazanyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the triazene linkage to amines or other reduced forms.
Substitution: The furazanyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furazanyl oxides, while reduction can produce amines. Substitution reactions result in various substituted furazanyl derivatives.
科学研究应用
1,3-Bis(4-methylfurazanyl)triazene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-Bis(4-methylfurazanyl)triazene involves its interaction with molecular targets, such as enzymes and receptors. The triazene linkage can undergo cleavage, releasing reactive intermediates that can modify biological macromolecules. This modification can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
1,3-Diphenyltriazene: A well-known triazene compound with two phenyl groups instead of furazanyl groups.
1,3-Bis(4-nitrophenyl)triazene: Features nitrophenyl groups, which impart different electronic properties compared to methylfurazanyl groups.
1,3-Bis(4-chlorophenyl)triazene: Contains chlorophenyl groups, leading to distinct reactivity and applications.
Uniqueness
1,3-Bis(4-methylfurazanyl)triazene is unique due to the presence of 4-methylfurazanyl groups, which provide specific electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
166112-43-2 |
|---|---|
分子式 |
C6H7N7O2 |
分子量 |
209.17 g/mol |
IUPAC 名称 |
4-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H7N7O2/c1-3-5(11-14-9-3)7-13-8-6-4(2)10-15-12-6/h1-2H3,(H,7,8,11,12) |
InChI 键 |
DVQVXXNQKPQAIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NON=C1NN=NC2=NON=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


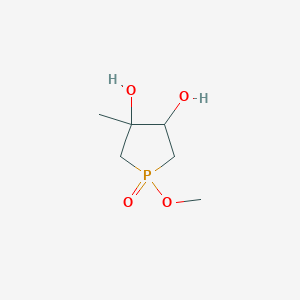
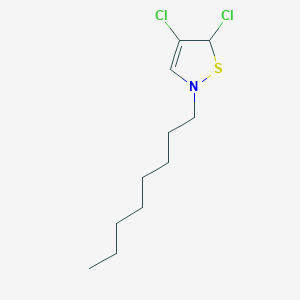
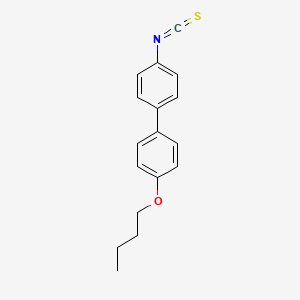
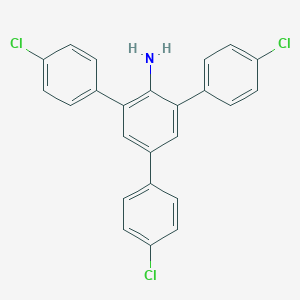
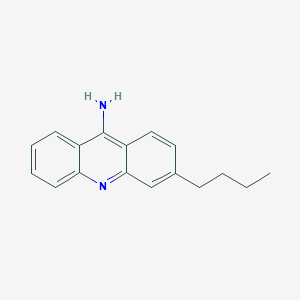


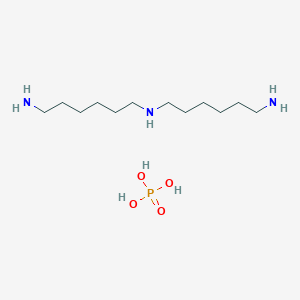
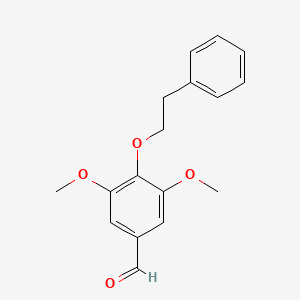
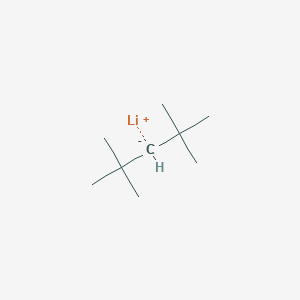

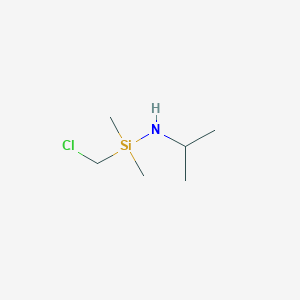

![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
